

Spectroscopic data of Dichlorofluoromethane

(¹H NMR, ¹³C NMR, ¹⁹F NMR)

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Compound of Interest

Compound Name: Dichlorofluoromethane

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Spectroscopic Analysis of Dichlorofluoromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for **dichlorofluoromethane** (CHCl₂F), a compound of interest in various chemical and pharmaceutical applications. This document details the ¹H, ¹³C, and ¹⁹F NMR spectral parameters, outlines experimental protocols for data acquisition, and illustrates key concepts through signaling pathway and workflow diagrams.

Spectroscopic Data

The following tables summarize the expected ¹H, ¹³C, and ¹⁹F NMR spectroscopic data for **dichlorofluoromethane**. The chemical shifts are referenced to standard tetramethylsilane (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) for ¹⁹F NMR. Due to the limited availability of direct experimental data in peer-reviewed literature, the presented values are based on data from its deuterated analog (CDCl₂F) and established empirical correlations for halogenated methanes.

Table 1: ¹H NMR Spectroscopic Data for **Dichlorofluoromethane** (CHCl₂F)

Parameter	Value	Multiplicity	Coupling Constant (J)
Chemical Shift (δ)	~7.47 ppm	Doublet	$^2J_{HF} \approx 50$ Hz

Table 2: ^{13}C NMR Spectroscopic Data for **Dichlorofluoromethane** (CHCl_2F)

Parameter	Value	Multiplicity	Coupling Constant (J)
Chemical Shift (δ)	~104.2 ppm	Doublet of Triplets	$^1J_{CF} \approx 300\text{-}350$ Hz, $^1J_{CH} \approx 180\text{-}210$ Hz

Table 3: ^{19}F NMR Spectroscopic Data for **Dichlorofluoromethane** (CHCl_2F)

Parameter	Value	Multiplicity	Coupling Constant (J)
Chemical Shift (δ)	~-80 to -90 ppm	Doublet	$^2J_{FH} \approx 50$ Hz

Experimental Protocols

The acquisition of high-quality NMR spectra for a volatile compound like **dichlorofluoromethane** requires careful sample preparation and instrument setup.

2.1. Sample Preparation

- **Sample Handling:** Due to its low boiling point (8.9 °C), **dichlorofluoromethane** should be handled in a well-ventilated fume hood at or below its boiling temperature.
- **Solvent Selection:** A suitable deuterated solvent that is inert and has a low freezing point, such as acetone- d_6 or chloroform- d , should be used.
- **Sample Concentration:** For ^1H NMR, a concentration of 1-5% (v/v) is typically sufficient. For the less sensitive ^{13}C nucleus, a higher concentration of 10-20% (v/v) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

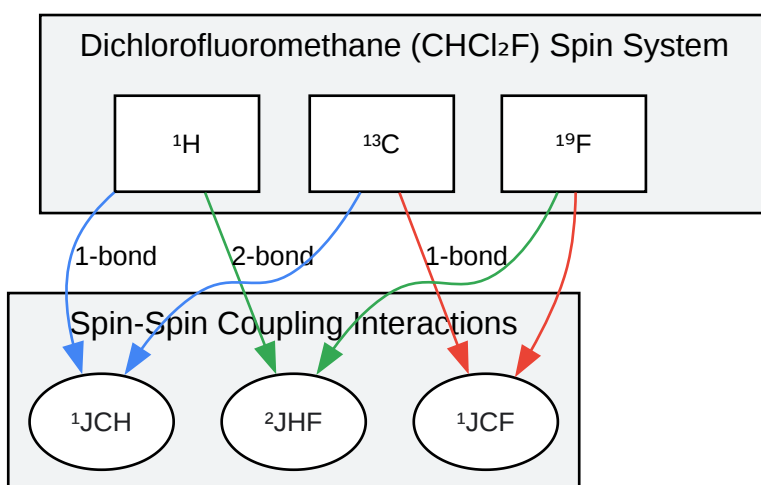
- **NMR Tube:** A high-precision 5 mm NMR tube is recommended. The sample is prepared by condensing a small amount of **dichlorofluoromethane** gas into the chilled NMR tube containing the deuterated solvent. The tube must be flame-sealed to prevent the volatile sample from escaping.

2.2. NMR Data Acquisition

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is required.
- **Locking and Shimming:** The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.
- **^1H NMR:** A standard single-pulse experiment is typically used. Key parameters to optimize include the pulse width (calibrated for a 90° pulse), acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds).
- **^{13}C NMR:** A proton-decoupled pulse sequence (e.g., zgpg30) is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE). A larger number of scans (several hundred to thousands) is usually required compared to ^1H NMR.
- **^{19}F NMR:** A standard single-pulse experiment is used. As ^{19}F is a highly sensitive nucleus, a small number of scans is often sufficient. The spectral width should be large enough to encompass the wide range of fluorine chemical shifts.

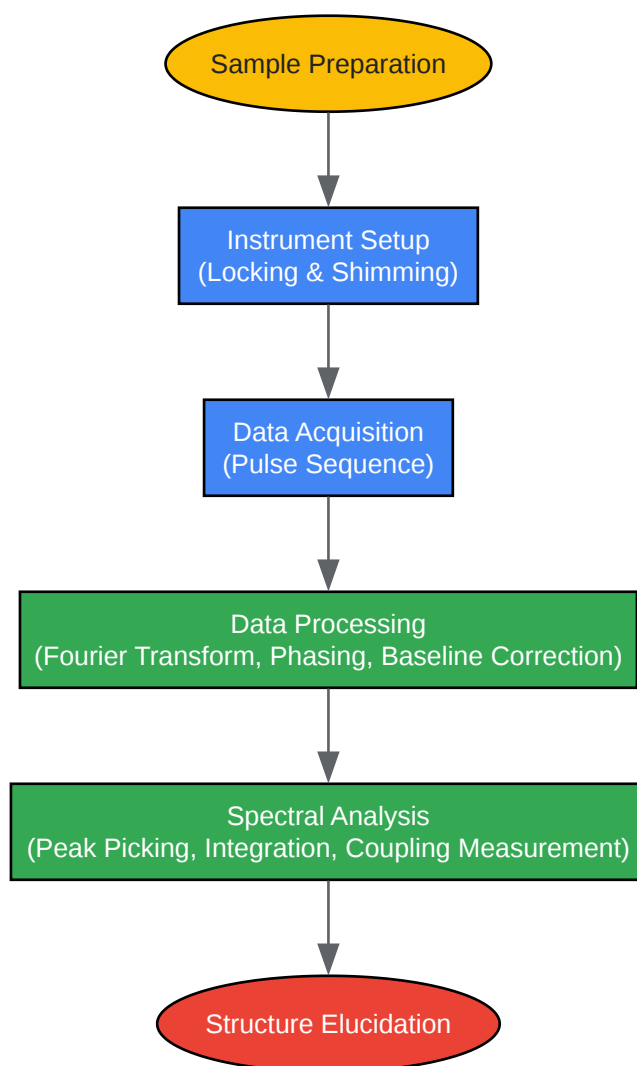
Visualizations

The following diagrams illustrate the key spectroscopic relationships and the general experimental workflow.



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Caption: Spin-spin coupling in **dichlorofluoromethane**.



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Caption: General NMR experimental workflow.

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